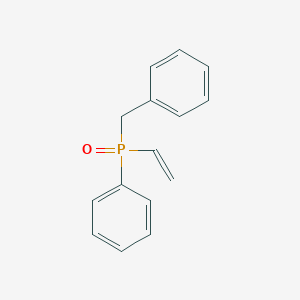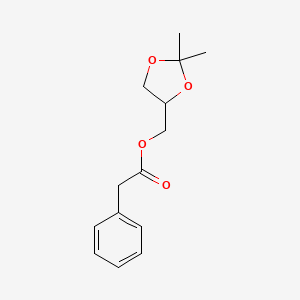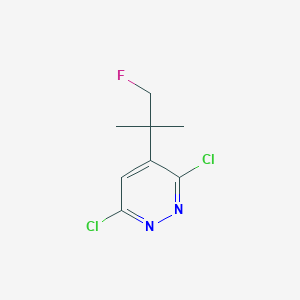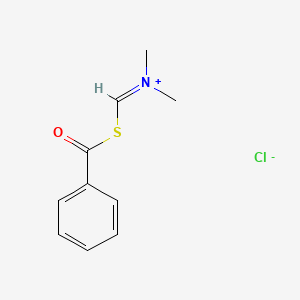![molecular formula C24H34Cl2N6O4 B14322144 Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine CAS No. 110131-46-9](/img/structure/B14322144.png)
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine, also known as chlorhexidine diacetate, is a chemical compound widely used for its antiseptic properties. It is commonly found in disinfectants and antiseptics used in healthcare settings to prevent the spread of infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves the reaction of 1,6-hexanediamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological studies for its antiseptic properties.
Medicine: Widely used in antiseptics and disinfectants to prevent infections.
Industry: Utilized in the production of disinfectants and antiseptic products.
Mecanismo De Acción
The mechanism of action of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves disrupting the cell membrane of microorganisms. It binds to the negatively charged bacterial cell wall and alters its permeability, leading to cell death. The compound targets various molecular pathways involved in cell membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Chlorhexidine gluconate
- Chlorhexidine hydrochloride
- Chlorhexidine base
Uniqueness
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine is unique due to its specific chemical structure, which provides potent antiseptic properties. Compared to similar compounds, it has a broader spectrum of activity and is more effective in certain applications.
Propiedades
Número CAS |
110131-46-9 |
|---|---|
Fórmula molecular |
C24H34Cl2N6O4 |
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C20H26Cl2N6.2C2H4O2/c21-15-5-9-17(10-6-15)27-19(23)25-13-3-1-2-4-14-26-20(24)28-18-11-7-16(22)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H3,23,25,27)(H3,24,26,28);2*1H3,(H,3,4) |
Clave InChI |
JWGMEKUYSMDIKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NCCCCCCN=C(N)NC2=CC=C(C=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)


![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)



